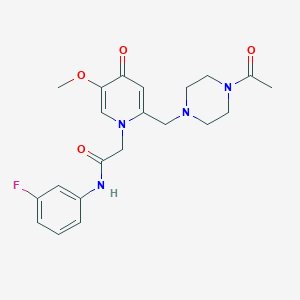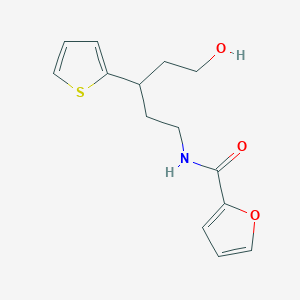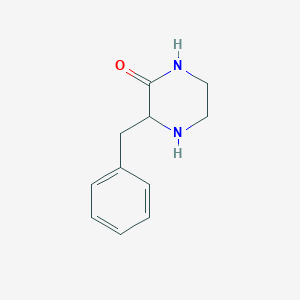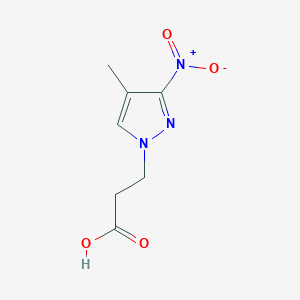![molecular formula C23H23ClN2O3S B2617662 4'-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 1796970-80-3](/img/structure/B2617662.png)
4'-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1'-biphenyl]-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a chloro-substituted biphenyl core and a methoxypyrrolidinyl phenyl group. These structural elements contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various functionalized derivatives of the original compound.
科学研究应用
4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of the vanilloid receptor TRPV1, blocking capsaicin-induced contractions in smooth muscle tissues . This interaction can lead to various physiological effects, including analgesic properties.
相似化合物的比较
Similar Compounds
- **1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- **4-chloro-6-[4-(4-nitrophenyl)-thiazol-2-ylamino]-[1,3,5]triazin-2-ylamino-benzenesulfonamide
Uniqueness
4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide is unique due to its specific structural features, such as the methoxypyrrolidinyl group and the chloro-substituted biphenyl core
属性
IUPAC Name |
3-(4-chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-29-22-13-14-26(16-22)21-11-9-20(10-12-21)25-30(27,28)23-4-2-3-18(15-23)17-5-7-19(24)8-6-17/h2-12,15,22,25H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWLLLBFJVBIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2617586.png)

![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)
![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)

![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2617597.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2617598.png)
![3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2617600.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2617601.png)
